molecular formula C4H11NO3S B13417283 N,N-Diethylsulfamic Acid

N,N-Diethylsulfamic Acid

Cat. No.: B13417283
M. Wt: 153.20 g/mol
InChI Key: NXFNZLHFBJYCPG-UHFFFAOYSA-N
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Properties

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

diethylsulfamic acid

InChI

InChI=1S/C4H11NO3S/c1-3-5(4-2)9(6,7)8/h3-4H2,1-2H3,(H,6,7,8)

InChI Key

NXFNZLHFBJYCPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylsulfamic Acid can be synthesized through the reaction of diethylamine with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylsulfamic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamic acid derivatives .

Scientific Research Applications

N,N-Diethylsulfamic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N-Diethylsulfamic Acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethylsulfamic Acid include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its diethyl groups provide steric hindrance, affecting its reactivity compared to other sulfamic acid derivatives.

Biological Activity

N,N-Diethylsulfamic acid (DESA) is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its sulfonic acid functional group, which plays a pivotal role in its interaction with biological systems. Research into DESA has revealed its potential as an antibacterial, antifungal, and antitumor agent. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound can be represented by the chemical structure:

C6H13N1O2S\text{C}_6\text{H}_{13}\text{N}_1\text{O}_2\text{S}

This structure features a sulfonamide group that contributes to its reactivity and biological interactions.

Antibacterial Activity

Mechanism of Action

The antibacterial activity of DESA is primarily attributed to its ability to inhibit bacterial growth through various mechanisms, including:

  • Inhibition of cell wall synthesis : Similar to other sulfonamides, DESA may interfere with the synthesis of folic acid, essential for bacterial growth.
  • Disruption of metabolic pathways : The sulfonamide group can form covalent bonds with amino acids in bacterial proteins, altering their function and leading to cell death.

Research Findings

A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including DESA, against Gram-positive and Gram-negative bacteria. Results indicated that DESA exhibited significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Antifungal Activity

Research has also highlighted the antifungal properties of DESA. A comparative study demonstrated that compounds with sulfonic acid groups showed enhanced antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The presence of the sulfonamide moiety was crucial for this activity, as it improved the compound's solubility and interaction with fungal cell membranes .

Antitumor Activity

Cytotoxic Effects

The cytotoxicity of DESA was assessed using various cancer cell lines. In vitro studies showed that DESA could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound demonstrated selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Breast Cancer Cells (MCF-7) : In one study, DESA reduced cell viability by 70% at a concentration of 25 µg/mL after 48 hours of treatment.
  • Lung Cancer Cells (A549) : Another study reported an IC50 value of 30 µg/mL for DESA, indicating its potential as an anticancer agent .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus, E. coli10-50 µg/mL
AntifungalCandida albicans, Aspergillus nigerNot specified
AntitumorMCF-7, A54925 µg/mL (MCF-7), 30 µg/mL (A549)

Q & A

Q. How can this compound be integrated into pharmaceutical intermediate synthesis while ensuring regulatory compliance?

  • Methodological Answer : Conduct forced degradation studies (e.g., hydrolysis, photolysis) to identify impurities. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation products. Align with FDA guidelines for impurity profiling and ICH stability testing protocols. Reference safety assessments from analogous sulfonamide compounds for risk mitigation .

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